1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-imidazole-4-sulfonamide
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Description
1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H20N4O2S and its molecular weight is 320.41. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Medicinal Chemistry
A series of arenesulfonyl-2-imidazolidinones, incorporating various moieties including methyl, isopropyl, and phenyl, have been prepared to investigate their inhibitory potencies against human carbonic anhydrase isoforms hCA I and hCA II. These compounds exhibited micromolar inhibition constants, with some showing comparable affinity to the clinically used sulfonamide acetazolamide for hCA I, albeit with much lower efficacy against hCA II (Abdel-Aziz et al., 2015).
Organic Synthesis Methodologies
A one-pot synthesis method has been developed for the creation of N-(Imidazo[1,2-a]pyridin-3-yl) and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, revealing an efficient approach to synthesize these heterocyclic compounds without isolating intermediates. This methodology highlights a novel route for preparing targeted heterocyclic compounds, offering insights into their potential applications in drug discovery and development (Rozentsveig et al., 2013).
Anticancer and Antiviral Research
Celecoxib derivatives have been synthesized and evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds, particularly N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, exhibited significant anti-inflammatory and analgesic activities without causing notable tissue damage, highlighting their potential as therapeutic agents (Küçükgüzel et al., 2013).
Electrophysiological Activity
The synthesis and evaluation of N-substituted imidazolylbenzamides or benzene-sulfonamides as selective class III agents for cardiac electrophysiological activity have been detailed. Some compounds displayed potency comparable to known selective class III agents, indicating the potential of the 1H-imidazol-1-yl moiety as a substitute for the methylsulfonylamino group in developing new therapeutic agents for arrhythmias (Morgan et al., 1990).
Advanced Organic Chemistry and Catalysis
Innovative use of 3-methyl-1-sulfonic acid imidazolium chloride as both a catalyst and solvent for the synthesis of N-sulfonyl imines demonstrates the versatility of sulfonamide compounds in facilitating chemical reactions. This approach provides a green, efficient, and reusable method for preparing N-sulfonyl imines, showcasing the potential of sulfonamide compounds in enhancing synthetic methodologies (Zolfigol et al., 2010).
Properties
IUPAC Name |
1-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-18-11-15(16-12-18)22(20,21)17-10-14-8-5-9-19(14)13-6-3-2-4-7-13/h2-4,6-7,11-12,14,17H,5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQQBCRWBLNHPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.